Propoxate

Content Navigation

Propoxate (7036-58-0) solves the hemodynamic instability and prolonged recovery of etomidate/metomidate anesthesia. Key advantages:

- Rapid hypnosis with minimal cardiovascular depression.

- Ultra-fast metabolic clearance enabling precise sedation control.

- Smooth recovery without myoclonus or adrenal suppression.

- High-purity analytical standard for toxicokinetic assays.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Purity

Package Size

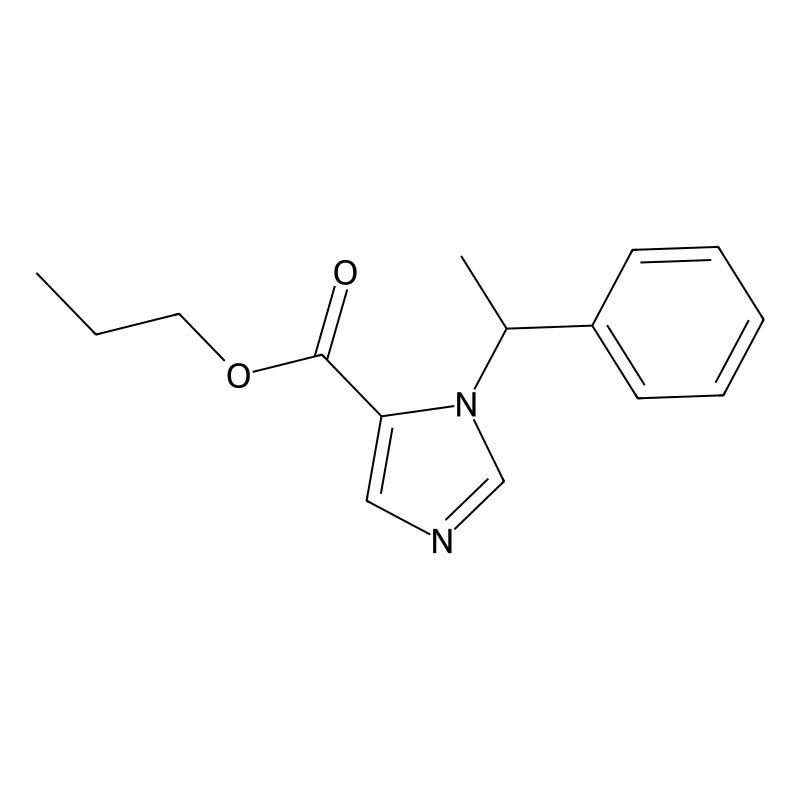

Propoxate (propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate) is a short-acting, non-barbiturate imidazole derivative that functions as a potent positive allosteric modulator of the GABA_A receptor . Structurally related to etomidate and metomidate, it is distinguished by its rapid onset of action, exceptionally fast metabolic clearance, and minimal cardiovascular depression [1]. In procurement and material selection contexts, Propoxate is primarily sourced as a premium, rapid-offset anesthetic agent for specialized veterinary and in vivo research, as well as a highly specific analytical reference standard in toxicokinetic assays [2]. Its ability to induce smooth, transient hypnosis without the severe hemodynamic instability associated with propofol makes it a critical reagent for hemodynamically sensitive preclinical workflows .

Research Fit

References

Substituting Propoxate with its closest structural analogs, etomidate or metomidate, severely compromises experimental control in models requiring rapid recovery and hemodynamic stability. While etomidate is a widely used benchmark, it exhibits a slower metabolic clearance rate and a higher incidence of myoclonus and prolonged adrenal suppression, which can confound post-operative physiological data[1]. Metomidate, often used in veterinary settings, clears even more slowly than etomidate and is notorious for inducing muscle twitching that disrupts delicate surgical procedures and blood sampling [2]. Propoxate circumvents these issues entirely; its optimized lipophilicity drives the fastest metabolic degradation rate in its class, ensuring an ultra-short duration of action and a rapid, smooth recovery without the lingering depressive effects of generic substitutes [1].

Substitution Risk

Metabolic Clearance and Recovery Speed vs. Analogs

The utility of a short-acting anesthetic depends heavily on its clearance rate to ensure rapid recovery and prevent prolonged post-procedural sedation. Toxicokinetic profiling of imidazole-derived GABA_A agonists reveals that Propoxate possesses the fastest metabolic degradation rate among its class, driven by its specific lipophilicity gradient, significantly outpacing both etomidate and metomidate [1].

| Evidence Dimension | In vivo metabolic clearance rate |

| Target Compound Data | Highest metabolic rate (Propoxate > Isopropoxate > Etomidate > Metomidate) |

| Comparator Or Baseline | Metomidate and Etomidate |

| Quantified Difference | Fastest systemic clearance in murine models. |

| Conditions | HPLC-MS/MS quantification in murine blood following systemic administration. |

Ensures rapid, predictable recovery times in experimental models, minimizing data confounding in post-operative behavioral assays.

Systemic Bioavailability vs. Etomidate

For systemic administration in mammalian models, predictable bioavailability is critical for reproducible dosing. UPLC-MS/MS pharmacokinetic evaluations demonstrate that Propoxate maintains a higher absolute bioavailability compared to the clinical benchmark etomidate, ensuring reliable systemic uptake [1].

| Evidence Dimension | Absolute Bioavailability |

| Target Compound Data | 15.3% |

| Comparator Or Baseline | Etomidate: 14.0% |

| Quantified Difference | +1.3% higher absolute bioavailability. |

| Conditions | Intravenous (1 mg/kg) and oral (10 mg/kg) administration in murine models. |

Provides a more reliable pharmacokinetic profile for systemic dosing, reducing subject-to-subject variability in preclinical sedation models.

Hemodynamic Stability in Surgical Models

Maintaining baseline cardiovascular parameters during anesthesia is a major challenge. While agents like propofol or barbiturates cause significant hypotension, Propoxate provides smooth anesthesia with minimal cardiovascular depression, outperforming etomidate in onset speed while maintaining stable hemodynamics .

| Evidence Dimension | Cardiovascular Depression |

| Target Compound Data | Minimal hypotension or arrhythmias at 2–4 mg/kg (i.v.) |

| Comparator Or Baseline | Propofol/Barbiturates (significant blood pressure drop) |

| Quantified Difference | Maintained baseline mean arterial pressure. |

| Conditions | Intravenous induction in canine surgical models (5-10 minute duration). |

Critical for cardiovascular and hemodynamic research where anesthetic-induced blood pressure fluctuations would invalidate experimental data.

Hypnotic Potency and Onset Speed

In preclinical models, Propoxate demonstrates highly potent hypnotic activity with a superior onset profile compared to etomidate. It rapidly induces a loss of righting reflex at low milligram-per-kilogram doses, making it highly efficient for rapid-sequence induction in laboratory settings .

| Evidence Dimension | ED50 for loss of righting reflex |

| Target Compound Data | ~4.8 mg/kg (i.v.) |

| Comparator Or Baseline | Etomidate |

| Quantified Difference | Faster onset and shorter recovery time at comparable dosing. |

| Conditions | Intravenous injection in murine preclinical models. |

Allows researchers to achieve immediate sedation with lower total drug exposure, minimizing vehicle toxicity and side effects.

Analytical Reference Standards for Toxicokinetic Profiling

As a rapidly metabolized imidazole derivative, Propoxate is a critical analytical standard for UPLC-MS/MS and HPLC-MS/MS forensic and pharmacokinetic assays. It is utilized to calibrate detection limits, establish retention times, and map the metabolic degradation pathways of novel psychoactive substances and GABA_A receptor agonists[1].

Hemodynamically Sensitive Preclinical Surgical Models

In mammalian surgical models where maintaining baseline blood pressure is paramount, Propoxate provides rapid-onset hypnosis without the severe hypotensive effects of propofol or the myoclonus associated with metomidate. Its rapid clearance ensures precise control over the depth and duration of sedation.

Short-Duration Veterinary and Aquatic Anesthesia

Due to its ultra-fast metabolic clearance and potent GABA_A receptor modulation, Propoxate is highly suited for short-duration veterinary procedures and aquatic model anesthesia where rapid recovery is required to prevent post-procedural mortality and ensure immediate return to baseline physiological states [2].

Application Fit Matrix

References

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

2: Haring CM, Dijkhuis IC, van Dijk B. A rapid method of determining serum levels of etomidate by gas chromatography with the aid of a nitrogen detector. Acta Anaesthesiol Belg. 1980;31(2):107-12. PubMed PMID: 7468136.

Explore Compound Types